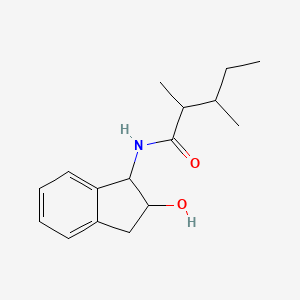![molecular formula C14H22N2O B6638074 [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol is a complex organic compound featuring a piperidine ring substituted with a methyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol typically involves multi-step organic reactions
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using hydrogenation catalysts like palladium on carbon.
Substitution: The methyl groups on the pyridine and piperidine rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Hydrogenated derivatives of the pyridine ring.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the development of new pharmaceuticals.
Medicine
Medically, this compound has potential applications in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its functional groups allow for easy incorporation into larger molecular frameworks, enhancing the properties of the final materials.
作用机制
The mechanism by which [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The hydroxymethyl group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
[6-Methyl-1-[(2-pyridinyl)methyl]piperidin-2-yl]methanol: Similar structure but with a different substitution pattern on the pyridine ring.
[6-Methyl-1-[(3-chloropyridin-2-yl)methyl]piperidin-2-yl]methanol: Contains a chlorine atom instead of a methyl group on the pyridine ring.
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
What sets [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the hydroxymethyl group, allows for versatile chemical reactivity and potential biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
属性
IUPAC Name |
[6-methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-5-4-8-15-14(11)9-16-12(2)6-3-7-13(16)10-17/h4-5,8,12-13,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFHTQEDOBEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=C(C=CC=N2)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6638028.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
